3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Overview
Description
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₀N₂O₂S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenylpyrazole with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thienopyrazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Thienopyrazoles have been investigated for their antimicrobial, antifungal, and anticancer properties. Researchers explore these compounds to understand their interactions with biological targets and their potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are evaluated for their pharmacological properties. These compounds may serve as lead structures for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-6-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group and the methyl and phenyl substituents can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNFCSPPOYXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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